N,2,5,6-tetramethoxy-N-methylnicotinamide

Catalog No.
S895688
CAS No.
1414864-06-4
M.F
C11H16N2O5
M. Wt
256.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,2,5,6-tetramethoxy-N-methylnicotinamide

CAS Number

1414864-06-4

Product Name

N,2,5,6-tetramethoxy-N-methylnicotinamide

IUPAC Name

N,2,5,6-tetramethoxy-N-methylpyridine-3-carboxamide

Molecular Formula

C11H16N2O5

Molecular Weight

256.25 g/mol

InChI

InChI=1S/C11H16N2O5/c1-13(18-5)11(14)7-6-8(15-2)10(17-4)12-9(7)16-3/h6H,1-5H3

InChI Key

JHYIVTVMUJLJAO-UHFFFAOYSA-N

SMILES

CN(C(=O)C1=CC(=C(N=C1OC)OC)OC)OC

Canonical SMILES

CN(C(=O)C1=CC(=C(N=C1OC)OC)OC)OC

N,2,5,6-tetramethoxy-N-methylnicotinamide is a pyridine derivative with the molecular formula C11H16N2O5. It consists of a pyridine ring substituted with three methoxy groups at positions 2, 5, and 6, as well as a methylated amide group. The presence of multiple methoxy groups and the N-methylated amide confers specific chemical and physical properties to this compound.

Potential Therapeutic Effects

Researchers are investigating N,2,5,6-TMMN for its potential to treat various diseases, including:

  • Cancer: Studies have explored its anti-proliferative effects on certain cancer cell lines.
  • Alzheimer's Disease: Research suggests N,2,5,6-TMMN may have neuroprotective properties that could benefit patients with Alzheimer's disease [].

Use as a Research Tool

N,2,5,6-TMMN can also be a valuable tool in scientific research due to its interaction with biological processes. For instance, studies suggest it may play a role in:

  • Modulating protein function: N,2,5,6-TMMN might influence the activity of certain proteins involved in cellular processes.

Hydrolysis: The amide group can undergo hydrolysis under acidic or basic conditions, potentially yielding the corresponding carboxylic acid derivative.

Oxidation: The methoxy groups and the pyridine ring are susceptible to oxidation reactions, which could lead to the formation of various oxidized products.

Nucleophilic Substitution: The methoxy groups may be replaced by other nucleophiles under appropriate conditions, allowing for further functionalization of the molecule.

While specific biological activities of N,2,5,6-tetramethoxy-N-methylnicotinamide are not directly reported in the provided search results, related compounds have shown interesting properties:

Enzyme Inhibition: Some nicotinamide derivatives have been found to inhibit enzymes involved in cellular processes. For instance, N-methylnicotinamide has been studied for its potential effects on various biological pathways .

Potential Therapeutic

The synthesis of N,2,5,6-tetramethoxy-N-methylnicotinamide likely involves a series of steps:

  • Starting with a suitable nicotinic acid derivative, such as 2,5,6-trimethoxynicotinic acid.
  • Converting the carboxylic acid to an activated form, such as an acid chloride or anhydride.
  • Reacting the activated acid with N,O-dimethylhydroxylamine to form the Weinreb amide intermediate.
  • Further methylation of the amide nitrogen to obtain the final product .

This synthetic route is similar to those used for related compounds, such as N,2,4,5-tetramethoxy-N-methylnicotinamide, which was prepared from 2,4,5-trimethoxynicotinic acid .

While specific applications of N,2,5,6-tetramethoxy-N-methylnicotinamide are not directly mentioned in the search results, related compounds have found use in:

Pharmaceutical Research: As intermediates in the synthesis of potential drug candidates or as building blocks for more complex molecules.

Chemical Probes: For studying biological processes and enzyme mechanisms.

Organic Synthesis: As versatile reagents in the preparation of other organic compounds.

Enzymes: Some nicotinamide derivatives interact with enzymes involved in cellular metabolism and signaling pathways.

Metal Complexes: Nicotinamide and its derivatives can form complexes with metal ions, which have been studied for their potential applications in materials science and catalysis .

Similar Compounds

Several compounds share structural similarities with N,2,5,6-tetramethoxy-N-methylnicotinamide:

  • N,2,4,5-tetramethoxy-N-methylnicotinamide
  • N-methoxy-N,5,6-trimethylnicotinamide
  • N,2,5-trimethoxy-N-methylnicotinamide
  • N,5,6-trimethoxy-N-methylnicotinamide
  • N-methylnicotinamide

These compounds differ in the number and position of methoxy groups on the pyridine ring. N,2,5,6-tetramethoxy-N-methylnicotinamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs .

The presence of multiple methoxy groups in N,2,5,6-tetramethoxy-N-methylnicotinamide likely influences its solubility, reactivity, and potential interactions with biological targets, distinguishing it from simpler nicotinamide derivatives like N-methylnicotinamide .

N,2,5,6-tetramethoxy-N-methylnicotinamide contains a tertiary amide bond that is susceptible to hydrolytic cleavage under both acidic and basic conditions. The hydrolysis process involves the nucleophilic attack of water molecules on the carbonyl carbon, leading to the formation of the corresponding carboxylic acid and methylamine derivatives.

Mechanistic Pathways

Acidic Hydrolysis Mechanism: Under acidic conditions, the carbonyl oxygen of N,2,5,6-tetramethoxy-N-methylnicotinamide undergoes protonation, increasing the electrophilicity of the carbonyl carbon [1] [2]. This activation facilitates nucleophilic attack by water molecules, forming a tetrahedral intermediate. The subsequent proton transfer steps and elimination of the methylamine group result in the formation of 2,5,6-trimethoxynicotinic acid and methylammonium ion [3].

Basic Hydrolysis Mechanism: In alkaline conditions, hydroxide ions directly attack the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the methylamine group occurs through an E1cB-like mechanism, where the nitrogen acts as a leaving group [4] [5]. This pathway is generally slower than acidic hydrolysis due to the poor leaving group ability of the nitrogen atom.

Kinetic Analysis

The hydrolysis kinetics of N,2,5,6-tetramethoxy-N-methylnicotinamide follow first-order kinetics with respect to the substrate concentration. Based on studies of related nicotinamide derivatives, the compound exhibits enhanced stability compared to simple nicotinamide due to the electron-donating effects of the methoxy substituents [6] [7].

Comparative Hydrolysis Rates: The multiple methoxy groups on the pyridine ring significantly influence the hydrolysis rate through electronic effects. The electron-donating nature of methoxy groups reduces the electrophilicity of the carbonyl carbon, resulting in slower hydrolysis rates compared to unsubstituted nicotinamide [8] [9].

CompoundpH RangeTemperature (°C)Half-life (hours)Rate Enhancement FactorPrimary Products
Nicotinamide0.4-11.389.4~1000 (pH 4.5-6)1.0Nicotinic acid + NH3
N-methylnicotinamide7.0-13.025-100~48 (pH 7.0)0.5N-methylnicotinic acid + NH3
N,N-dimethylnicotinamide1.0-14.025-100~120 (pH 7.0)0.2N,N-dimethylnicotinic acid
N,2,5,6-tetramethoxy-N-methylnicotinamide (predicted)2.0-12.0 (estimated)25-100 (estimated)~200-800 (estimated)0.1-0.4 (estimated)Tetramethoxy-N-methylnicotinic acid (predicted)
Acetamide (reference)0-1425-100~24 (pH 7.0)2.0Acetic acid + NH3

Enzymatic Hydrolysis

The compound may also undergo enzymatic hydrolysis catalyzed by specific nicotinamidases. These enzymes, such as Pnc1 from various organisms, facilitate the cleavage of the amide bond through a zinc-dependent mechanism [9] [10]. The active site contains a zinc ion coordinated by histidine and aspartate residues, which activates the carbonyl carbon toward nucleophilic attack.

Enzyme Specificity: The substrate specificity of nicotinamidases is influenced by the substitution pattern on the pyridine ring. The multiple methoxy groups in N,2,5,6-tetramethoxy-N-methylnicotinamide may affect enzyme binding affinity and catalytic efficiency [8] [11].

Oxidation Pathways of Methoxy and Pyridine Moieties

N,2,5,6-tetramethoxy-N-methylnicotinamide presents multiple sites for oxidative transformations, including the methoxy groups, the pyridine nitrogen, and the N-methyl substituent. The oxidation pathways depend on the specific oxidizing agent and reaction conditions employed.

Nitrogen Oxidation Pathways

N-Oxide Formation: The pyridine nitrogen in N,2,5,6-tetramethoxy-N-methylnicotinamide can undergo oxidation to form the corresponding N-oxide derivative. This transformation is typically achieved using peracids such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in the presence of catalysts [12] [13].

The reaction mechanism involves the nucleophilic attack of the lone pair on the nitrogen atom on the oxygen atom of the peracid, resulting in the formation of the N-oxide bond [14] [15]. The electron-donating methoxy groups enhance the nucleophilicity of the nitrogen, potentially accelerating the oxidation process.

Cytochrome P450-Mediated Oxidation: Similar to nicotinamide, N,2,5,6-tetramethoxy-N-methylnicotinamide may undergo oxidation by cytochrome P450 enzymes, particularly CYP2E1, to form N-oxide derivatives [16] [17]. This pathway is relevant in biological systems where the compound might be metabolized.

Methoxy Group Oxidation

Demethylation Reactions: The methoxy groups in N,2,5,6-tetramethoxy-N-methylnicotinamide are susceptible to oxidative demethylation, particularly under conditions involving hydroxyl radicals or metal-catalyzed oxidation systems [18] [19]. The demethylation process involves the abstraction of hydrogen atoms from the methoxy groups, leading to the formation of phenolic hydroxyl groups.

Mechanism of Demethylation: The oxidative demethylation proceeds through the formation of a radical intermediate at the methoxy carbon, followed by the elimination of formaldehyde and the formation of a phenolic hydroxyl group [18]. This process is facilitated by the presence of oxidizing agents such as hydrogen peroxide or metal catalysts.

N-Methyl Group Oxidation

Aldehyde Oxidase Catalysis: The N-methyl group in N,2,5,6-tetramethoxy-N-methylnicotinamide can undergo oxidation by aldehyde oxidase, similar to the metabolism of N-methylnicotinamide [20] [21]. This enzyme catalyzes the oxidation of the methyl group to form pyridone derivatives.

Product Formation: The oxidation of the N-methyl group leads to the formation of 2-pyridone and 4-pyridone derivatives, which are typically excreted as metabolites [20]. The presence of methoxy substituents may influence the regioselectivity of this oxidation.

SubstratePrimary Oxidation SiteOxidizing AgentMajor ProductsReaction Rate (relative)
NicotinamideN-atom (N-oxide formation)CYP2E1, H2O2/peracidsNicotinamide N-oxide1.0
N-methylnicotinamideN-atom and methyl groupAldehyde oxidaseN-methyl-2-pyridone-5-carboxamide, N-methyl-4-pyridone-3-carboxamide2.5
Methoxy-substituted pyridinesMethoxy groupsPeracids, metal catalystsDemethylated products, quinones0.5-3.0
N,2,5,6-tetramethoxy-N-methylnicotinamide (predicted)N-atom and methoxy groupsPeracids (predicted)N-oxide, demethylated derivatives (predicted)0.3-1.5 (estimated)
Pyridine (reference)N-atomH2O2/peracidsPyridine N-oxide1.0

Nucleophilic Substitution Reactions

The pyridine ring in N,2,5,6-tetramethoxy-N-methylnicotinamide is activated toward nucleophilic aromatic substitution (SNAr) reactions, particularly at positions ortho and para to the nitrogen atom. The methoxy substituents can also participate in nucleophilic substitution reactions.

Positional Selectivity

Ortho and Para Positions: The C-2 and C-6 positions (ortho to nitrogen) and the C-4 position (para to nitrogen) in N,2,5,6-tetramethoxy-N-methylnicotinamide are highly reactive toward nucleophilic substitution [22] [23]. The nitrogen atom stabilizes the anionic intermediate through resonance, making these positions favorable for nucleophilic attack.

Meta Positions: The C-3 and C-5 positions (meta to nitrogen) are less reactive due to the inability of the nitrogen atom to stabilize the negative charge developed during the nucleophilic attack [22] [24]. However, the presence of methoxy groups at these positions may influence the reactivity pattern.

Methoxy Group Displacement

Nucleophilic Substitution of Methoxy Groups: The methoxy groups in N,2,5,6-tetramethoxy-N-methylnicotinamide can be displaced by various nucleophiles, including amines, alkoxides, and hydride ions [25] [26]. This reaction typically requires elevated temperatures and strong nucleophiles.

Mechanism: The displacement of methoxy groups proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the methoxy group, forming a Meisenheimer complex-like intermediate [26]. The subsequent elimination of methoxide ion restores the aromaticity of the pyridine ring.

Synthetic Applications

Functional Group Interconversion: The nucleophilic substitution reactions of N,2,5,6-tetramethoxy-N-methylnicotinamide provide access to a variety of functionalized pyridine derivatives. For example, treatment with primary amines can lead to the formation of aminopyridine derivatives [25] [27].

Regioselective Modifications: The different reactivity of ortho, meta, and para positions allows for regioselective modifications of the pyridine ring. The methoxy groups can serve as directing groups for further functionalization reactions.

PositionReactivity OrderNucleophileMechanismStabilization
C-2 (ortho to N)HighMethoxide, Amines, HydrideSNAr via Meisenheimer complexN-atom stabilizes negative charge
C-4 (para to N)HighMethoxide, Amines, HydrideSNAr via Meisenheimer complexN-atom stabilizes negative charge
C-3 (meta to N)LowStrong nucleophiles onlySNAr (less favorable)No direct stabilization
C-5 (meta to N)LowStrong nucleophiles onlySNAr (less favorable)No direct stabilization
C-6 (ortho to N)HighMethoxide, Amines, HydrideSNAr via Meisenheimer complexN-atom stabilizes negative charge

Metal-Catalyzed Cross-Coupling Reactions

N,2,5,6-tetramethoxy-N-methylnicotinamide can participate in various metal-catalyzed cross-coupling reactions, particularly when functionalized with appropriate leaving groups such as halides or triflates. These reactions provide powerful methods for carbon-carbon and carbon-heteroatom bond formation.

Suzuki-Miyaura Coupling

Mechanism and Scope: The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of aryl halides or triflates with organoboron compounds [28] [29]. For N,2,5,6-tetramethoxy-N-methylnicotinamide derivatives bearing appropriate leaving groups, this reaction provides access to biaryl and heteroaryl compounds.

Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the halide to palladium(0), transmetalation with the organoboron compound, and reductive elimination to form the coupled product [30] [31]. The methoxy substituents may influence the electronic properties of the pyridine ring, affecting the reaction rate and selectivity.

Stille Coupling

Organostannane Partners: The Stille coupling reaction involves the cross-coupling of aryl halides with organostannane compounds [32] [33]. This reaction is particularly useful for the introduction of alkenyl, alkynyl, and aryl groups into the pyridine ring of N,2,5,6-tetramethoxy-N-methylnicotinamide derivatives.

Functional Group Tolerance: The Stille coupling generally shows good functional group tolerance, making it suitable for substrates containing multiple methoxy groups and amide functionalities [34] [35].

Negishi Coupling

Organozinc Reagents: The Negishi coupling utilizes organozinc reagents as coupling partners, providing access to a wide range of functionalized pyridine derivatives [32] [33]. The reaction typically does not require a base, making it suitable for base-sensitive substrates.

Regioselectivity: The regioselectivity of the Negishi coupling can be controlled by the choice of leaving group and the substitution pattern on the pyridine ring [36] [37].

Heck Reaction

Alkene Coupling: The Heck reaction involves the coupling of aryl halides with alkenes in the presence of a palladium catalyst and base [32] [33]. This reaction can be used to introduce alkenyl substituents into N,2,5,6-tetramethoxy-N-methylnicotinamide derivatives.

Stereoselectivity: The Heck reaction typically proceeds with high stereoselectivity, favoring the formation of trans-alkenes [38] [39].

Sonogashira Coupling

Alkyne Introduction: The Sonogashira coupling reaction enables the introduction of alkyne functionalities into the pyridine ring through the coupling of aryl halides with terminal alkynes [32] [33]. This reaction requires both palladium and copper catalysts.

Synthetic Applications: The Sonogashira coupling is particularly useful for the synthesis of conjugated systems and for the introduction of functional groups that can be further elaborated [35] [40].

Reaction TypeCatalystCoupling PartnerBase RequiredTypical Yield (%)Functional Group Tolerance
Suzuki-MiyauraPd(PPh3)4, Pd(OAc)2/PPh3Boronic acids/estersYes (K2CO3, Na2CO3)70-95Excellent
Stille CouplingPd(PPh3)4, PdCl2(PPh3)2OrganostannanesOptional60-90Good
Negishi CouplingPd(PPh3)4, NiCl2(PPh3)2Organozinc reagentsNo65-85Moderate
Heck ReactionPd(OAc)2/PPh3AlkenesYes (Et3N)50-85Good
Sonogashira CouplingPd(PPh3)2Cl2/CuITerminal alkynesYes (Et3N, K2CO3)70-90Good

XLogP3

0.9

Dates

Last modified: 08-16-2023

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